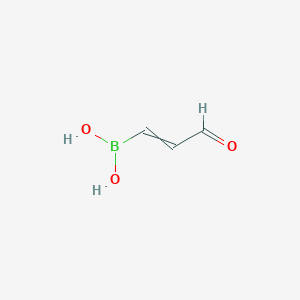

3-Boronoacrolein

説明

Significance of Organoboron Compounds as Versatile Reagents in Modern Synthetic Chemistry

Organoboron compounds, which feature a carbon-boron bond, are fundamental reagents in contemporary organic synthesis. wikipedia.org Their prominence stems from a unique combination of stability, versatile reactivity, and low toxicity. nih.gov Unlike many other organometallic reagents, boronic acids and their derivatives are often stable in the presence of air and water, making them easier to handle. dergipark.org.tr Furthermore, their ultimate degradation product is typically boric acid, which is considered environmentally benign. wiley-vch.de

The utility of organoboron compounds is vast, ranging from their role as catalysts and synthetic intermediates to their application in materials science and medicinal chemistry. rsc.orgthieme.de They are key partners in a multitude of chemical transformations, most notably in the formation of carbon-carbon and carbon-heteroatom bonds. acs.org The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which couples organoboron compounds with organic halides, stands as a testament to their importance and is widely used in the synthesis of pharmaceuticals and complex organic molecules. dergipark.org.trnih.gov Other critical reactions include hydroboration, which introduces a boron group onto alkenes and alkynes, and carboboration. wikipedia.orgnih.gov The transformations of organoboron compounds often proceed through tetracoordinate boron intermediates, which are central to their reactivity in additions, rearrangements, and transmetalation reactions. acs.orgnih.gov This versatility allows for the stereoselective synthesis of a wide array of organic products, including alcohols, carbonyl compounds, and alkenes. wikipedia.org

Overview of 3-Boronoacrolein as a Strategic Building Block for Molecular Complexity

Within the diverse family of organoboron reagents, this compound has been identified as an exceptional and strategic building block for generating molecular complexity. nih.govwiley-vch.de A building block in chemistry is a molecule that possesses reactive functional groups allowing it to be used in the modular assembly of more complex structures. wikipedia.org this compound, an α,β-unsaturated aldehyde containing a boronyl group at the 3-position, perfectly fits this description. wiley-vch.de Its structure contains multiple reactive sites that can be engaged in sequential, one-pot reactions, a hallmark of efficient synthetic strategy.

The pinacol (B44631) ester of this compound, in particular, has proven to be a highly effective heterodiene in inverse electron demand hetero-Diels-Alder reactions. nih.govuniv-rennes.fr This reactivity has been harnessed in powerful, multicomponent tandem reactions. For instance, a highly enantio- and diastereoselective three-component reaction involving this compound pinacolate, an enol ether, and an aldehyde can be catalyzed by a chromium complex. nih.gov This [4+2]/allylboration sequence provides efficient access to densely functionalized α-hydroxyalkyl pyran derivatives, which are common substructures in many biologically important natural products. nih.govuniv-rennes.fr

The versatility of this compound extends to the synthesis of nitrogen-containing heterocycles. The condensation of this compound pinacol ester with hydrazines yields 4-borono-hydrazonodienes. nih.gov These intermediates can then participate in a three-component aza[4+2]/allylboration tandem reaction with maleimides and various aldehydes to produce polysubstituted piperidines with a high degree of stereocontrol. nih.gov The ability to combine multiple, diverse components in a single pot to rapidly build complex heterocyclic scaffolds underscores the strategic value of this compound in diversity-oriented synthesis. nih.govresearchgate.net

Table 1: Application of this compound Pinacolate in a Three-Component Tandem Reaction

| Reaction Type | Components | Catalyst | Product Substructure | Key Features | Reference |

| hetero-Diels-Alder / Allylboration | 1. This compound Pinacolate2. Enol Ether3. Aldehyde | Tridentate (Schiff base)chromium(III) complex | α-Hydroxyalkyl Dihydropyran | One-pot, highly enantio- and diastereoselective | nih.gov |

| aza-Diels-Alder / Allylboration | 1. 4-Borono-hydrazonodiene (from this compound)2. N-substituted Maleimide3. Aldehyde | None (thermal) | Polysubstituted Piperidine (B6355638) | High stereocontrol, creates four stereogenic centers, wide substrate scope | nih.gov |

Historical Development of Boron-Containing Acrolein Derivatives in Tandem Reactions

The journey to the sophisticated use of reagents like this compound is built upon more than a century of foundational discoveries in organoboron chemistry. The first synthesis and isolation of a boronic acid was reported by Edward Frankland in 1860. wiley-vch.de However, for many decades, organoboron compounds remained largely academic curiosities.

A significant leap came in the mid-20th century with the work of H.C. Brown on hydroboration, which provided a remarkably simple and effective method for preparing organoboranes and earned him the Nobel Prize in Chemistry in 1979. dergipark.org.tr This opened the door for organoboranes to be used as versatile synthetic intermediates. Later, the development of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction in the late 1970s and 1980s, an achievement recognized with the 2010 Nobel Prize in Chemistry, transformed organoboron compounds into indispensable tools for C-C bond formation. dergipark.org.tracs.org

The development of highly functionalized organoboron reagents like boron-containing acrolein derivatives is a more recent advancement, emerging from the drive to create more efficient and complex synthetic methodologies. Reports from the early 2000s began to highlight the unique potential of this compound in catalytic, asymmetric tandem reactions. nih.govnih.gov For example, a 2003 publication described this compound as an "exceptional heterodiene" in a highly selective three-component [4+2]/allylboration reaction, showcasing a significant step in the design of multicomponent reactions. nih.gov This work built upon the principles of Lewis acid catalysis and the known reactivity of organoboron compounds to create a novel strategy for rapidly assembling complex chiral molecules, such as the pheromone of the Culex mosquito. nih.gov The design of such tandem processes, where a single reagent orchestrates multiple bond-forming events in one pot, represents a modern chapter in the history of organoboron chemistry, emphasizing efficiency and molecular complexity. researchgate.net

Structure

2D Structure

特性

IUPAC Name |

3-oxoprop-1-enylboronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BO3/c5-3-1-2-4(6)7/h1-3,6-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRTVIRCPEJMMTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CC=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Boronoacrolein and Functionalized Derivatives

Established Synthetic Routes to 3-Boronoacrolein Pinacolate

The pinacol (B44631) ester of this compound is a stable and commonly used form of this reagent. Its preparation has been optimized through specific, reliable synthetic pathways.

A well-established and practical route to this compound pinacolate begins with propiolaldehyde diethyl acetal (B89532), also known as 3,3-diethoxy-1-propyne (B167727). fishersci.cafishersci.esscbt.comcymitquimica.com This multi-step synthesis involves the hydroboration of the alkyne, followed by oxidation and deprotection.

The typical procedure involves the hydroboration of 3,3-diethoxy-1-propyne with a suitable boron source, such as catecholborane, followed by an oxidative workup. The resulting vinylboronic acid is then esterified with pinacol to yield the more stable pinacolate ester. The final step is the acidic hydrolysis of the diethyl acetal to unmask the aldehyde functionality, affording (E)-3-boronoacrolein pinacolate. organoborons.com The (E)-isomer is typically the major product due to the stereochemistry of the hydroboration step.

The synthesis of this compound pinacolate presents distinct characteristics when compared to more conventional methods for preparing allylboronates.

Conventional methods often include:

Reaction of Allylic Grignard Reagents: The reaction of allylic Grignard reagents with borate (B1201080) esters or pinacolborane is a common approach. organic-chemistry.org This method is effective but can be limited by the functional group compatibility of the highly reactive Grignard reagents. wiley-vch.dewiley-vch.de

Transition Metal-Catalyzed Borylation: Palladium and nickel catalysts are widely used for the borylation of allylic substrates like allylic halides and acetates. organic-chemistry.org Iridium catalysts can be employed for the borylation of alkenes. organic-chemistry.org These methods offer milder conditions and broader functional group tolerance.

Direct Conversion of Allylic Alcohols: Modern methods allow for the direct conversion of allylic alcohols to allylic boronic esters using palladium pincer-complex catalysts, offering a more atom-economical route. organic-chemistry.org

1,4-Hydroboration of Dienes: The regioselective 1,4-hydroboration of 1,3-dienes provides another pathway to substituted allylboronates, though controlling regioselectivity (linear vs. branched) and stereoselectivity (E vs. Z) can be challenging. acs.org

The synthesis of this compound from propiolaldehyde diethyl acetal is fundamentally a functional group transformation strategy, where the allylboronate scaffold is constructed from an alkynyl precursor. This contrasts with many conventional methods that start with a pre-existing allyl moiety. While potentially longer, this approach allows for the direct installation of the aldehyde functionality, creating a bifunctional reagent that would be difficult to prepare using standard allylation and borylation techniques on a pre-formed acrolein skeleton due to the reactivity of the aldehyde.

Preparation from Propiolaldehyde Diethyl Acetal (3,3-Diethoxy-1-propyne)

Transition Metal-Catalyzed Synthesis of this compound Analogues

Transition metal catalysis has opened new avenues for synthesizing analogues of this compound, particularly highly substituted and oxygenated allylboronates, with high levels of control over selectivity.

A significant recent development is the copper-catalyzed stereoselective 1,4-acylboration of α,β-unsaturated esters. researchgate.netthieme-connect.com This reaction utilizes bis(pinacolato)diboron (B136004) (B₂pin₂) and an acylating agent like pivalic anhydride (B1165640) to generate (E)-allylboronates with two distinct oxygen functionalities at the γ-position. researchgate.netosaka-u.ac.jp This method provides access to a class of (γ,γ-dioxyallyl)boronates that are difficult to prepare by other means. osaka-u.ac.jp

The reaction proceeds via a conjugate addition of a borylcopper species to the α,β-unsaturated ester, forming a copper enolate intermediate. This intermediate is then trapped regioselectively by the pivalic anhydride at the oxygen atom, leading to the final product with high (E)-selectivity. osaka-u.ac.jp

| Substrate (Ester) | Product Yield (%) | Notes |

|---|---|---|

| Methyl cinnamate | 80 | Reaction run on a 2.0 mmol scale. |

| Methyl crotonate | 75 | Standard conditions. |

| Ethyl (E)-hex-2-enoate | 69 | Demonstrates tolerance for alkyl chains. |

| Methyl (E)-4-phenylbut-2-enoate | 78 | Demonstrates tolerance for phenyl groups. |

| Methyl (E)-3-(4-methoxyphenyl)acrylate | 71 | Electron-donating group on aryl ring. |

| Methyl (E)-3-(4-(trifluoromethyl)phenyl)acrylate | 85 | Electron-withdrawing group on aryl ring. |

Reaction Conditions: Cu(OAc)₂, P(3,5-(CF₃)₂C₆H₃)₃, B₂pin₂, Piv₂O, KOPiv, CPME, rt, 18 h.

Beyond the 1,4-acylboration, other transition metal-catalyzed methods provide regio- and stereoselective access to γ-oxyallylic boronates. These modern catalytic approaches overcome the limitations of classical methods, such as allylic lithiation-borylation sequences, which often require harsh conditions and have poor functional group compatibility. osaka-u.ac.jp

Notable catalytic strategies include:

Copper-Catalyzed Allylic Substitution: Copper catalysts can effect the γ-selective boryl substitution of allylic acetals and acylals, furnishing allylboronates with alkoxy or acyloxy groups at the γ-position. osaka-u.ac.jp Chiral ligands can be employed to render these transformations asymmetric. osaka-u.ac.jp

Platinum-Catalyzed Allene Diboration: The platinum-catalyzed diboration of alkoxy- or amino-substituted allenes with B₂pin₂ occurs regioselectively at the terminal double bond. This reaction produces (Z)-γ-alkoxy- or (Z)-γ-amino-β-boryl substituted allylboronates with high selectivity, which are precursors to syn-1,2-diols and syn-1,2-amino alcohols. researchgate.net

These methods highlight the power of transition metal catalysis in controlling both the position (regio-) and three-dimensional arrangement (stereo-) of functional groups in complex allylboronate structures.

Copper-Catalyzed 1,4-Acylboration of α,β-Unsaturated Esters for Oxygenated Allylboronates

Asymmetric Approaches to Chiral Alkylboronates Utilizing Boronoacrolein Precursors

This compound pinacolate is not only a synthetic target but also a powerful precursor in asymmetric synthesis. Its unique electronic properties make it an exceptional reactant in catalyzed cycloaddition reactions for the construction of complex chiral molecules.

Specifically, this compound pinacolate has been identified as a highly effective heterodiene in the inverse-electron-demand hetero-Diels-Alder (HDA) reaction. nih.gov When reacted with enol ethers in the presence of a chiral chromium(III)-Schiff base complex, originally developed by Jacobsen, it undergoes a highly enantio- and diastereoselective [4+2] cycloaddition. nih.gov This reaction provides efficient access to valuable α-hydroxyalkyl pyran derivatives. nih.gov

This one-pot, three-component reaction sequence, which combines the HDA reaction with a subsequent allylboration, has been successfully applied to the total synthesis of bioactive natural products, including:

(5R,6S)-6-acetoxy-5-hexadecanolide: The oviposition attractant pheromone for the Culex mosquito. nih.gov

Thiolmarinol Antibiotics: Potent marine antibiotics with broad-spectrum activity. nih.govfigshare.com

Styryllactones: A family of natural products, where the asymmetric HDA reaction serves as a key step. researchgate.net

The success of these syntheses underscores the utility of this compound as a linchpin precursor, enabling the rapid assembly of stereochemically rich cyclic ethers from simple acyclic starting materials.

Asymmetric Conjugate Reduction Reactions with Organosilane Reagents

The development of methods for the asymmetric conjugate reduction of 3-boronyl-α,β-unsaturated esters using organosilane reagents presents a novel way to synthesize chiral alkylboronates. ualberta.ca This approach is advantageous because organosilanes are air-stable, cost-effective, and more environmentally friendly compared to other reagents. ualberta.ca These reactions are a key part of an "early introduction" strategy, where a boronyl group is incorporated into the molecule at an early stage of the synthesis. ualberta.ca This allows for the application of established asymmetric synthetic techniques to substrates that already contain the boron functionality. ualberta.ca The resulting chiral β-boronyl carbonyl compounds are valuable intermediates for creating carbon-carbon bonds with a high degree of stereoselectivity. ualberta.ca

Detailed research has led to the optimization of these copper-catalyzed reactions, expanding their scope and application. ualberta.ca For instance, the use of Grignard reagents in catalytic asymmetric conjugate addition reactions with 3-boronyl α,β-unsaturated esters has also been explored to create new chiral secondary alkyl boronates. ualberta.ca

"Early Introduction" Strategies for Chiral Boronyl Units

The "early introduction" of a boronyl group into a molecule is a strategic approach in organic synthesis. This method involves using substrates with a pre-existing boronyl moiety and applying well-known synthetic protocols to them. ualberta.caualberta.ca This is in contrast to "late introduction" strategies where the boron unit is added at a later stage. ualberta.ca

One of the challenges in this area is the potential for unwanted side reactions, such as the insertion of the catalyst into the boron-carbon bond. ualberta.ca However, successful applications of this strategy have been developed. For example, an asymmetric inverse-electron-demand Diels-Alder cycloaddition between this compound and ethyl vinyl ether has been achieved using a chromium (III) catalyst. ualberta.ca The success of this reaction is highly dependent on the purity of the this compound. ualberta.ca

This approach has proven effective in developing efficient synthetic methods for valuable chiral alkylboronates, which are used in the synthesis of biologically important natural products and pharmaceuticals. ualberta.ca

Generation and Functionalization of Boron-Substituted 1,3-Dienes

Boron-substituted 1,3-dienes are versatile building blocks in organic synthesis, particularly in multicomponent reactions. beilstein-journals.org These reactions allow for the creation of diverse and complex molecules from simpler starting materials in a highly efficient manner. beilstein-journals.org

A key reaction involving these dienes is the Diels-Alder cycloaddition. beilstein-journals.orgthieme-connect.com For example, 1-boron-substituted 1,3-dienes can undergo a Diels-Alder reaction to form an allyl boron-containing cycloadduct. thieme-connect.com This intermediate can then participate in an allylboration reaction, creating a third carbon-carbon bond in a single, one-pot process. thieme-connect.com This change in reactivity, from a less reactive dienyl boronate to a highly reactive allyl boronate, is a significant advantage of this strategy. thieme-connect.com

The generation of these dienes can be achieved through various methods, including the trans-hydroboration of 1,3-enynes and synergistic copper/palladium-catalyzed couplings of alkynes and bromoalkenes. mdpi.com

A notable application is the catalytic enantioselective three-component hetero-[4+2]-cycloaddition/allylboration sequence involving this compound. beilstein-journals.org This reaction, catalyzed by a tridentate chromium(III) complex, proceeds with high diastereo- and enantioselectivity, providing access to complex polycyclic heterocyclic structures. beilstein-journals.org

The functionalization of the resulting boron-containing cycloadducts can be achieved through subsequent cross-coupling reactions, such as the Suzuki-Miyaura cross-coupling, to introduce further molecular diversity. beilstein-journals.org

Reactivity and Mechanistic Investigations of 3 Boronoacrolein

Cycloaddition Reactions Employing 3-Boronoacrolein as a Heterodiene

As a conjugated system containing a heteroatom (oxygen) and an electron-withdrawing boronate group, this compound functions as an electron-deficient 1-oxa-1,3-butadiene. frontiersin.org This electronic nature makes it an ideal participant in inverse-electron-demand Diels-Alder (IEDDA) reactions, where it reacts readily with electron-rich dienophiles. frontiersin.org

This compound, particularly its pinacol (B44631) ester derivative, has been identified as an exceptionally reactive heterodiene for inverse-electron-demand hetero-Diels-Alder reactions. researchgate.netresearchgate.netnih.govresearchgate.net In this role, it reacts with electron-rich alkenes, such as enol ethers, to form substituted dihydropyrans. nih.govresearchgate.net The reaction is characterized by a [4+2] cycloaddition pathway where the 1-oxabutadiene system of the boronoacrolein combines with the enol ether dienophile. researchgate.netbeilstein-journals.org This process generates a cyclic α-chiral allylboronate, a key intermediate whose utility is exploited in subsequent transformations. researchgate.netresearchgate.net The reactivity of this compound in these cycloadditions is notably high, making it a superior heterodiene compared to analogous substrates like ethyl (E)-4-oxobutenoate. nih.gov This enhanced reactivity has been mechanistically interpreted as potentially involving a [5+2] transition state. nih.govacs.org The resulting cycloadducts, being functionalized dihydropyrans, are valuable precursors in the synthesis of a wide range of natural products and biologically active molecules. researchgate.netbeilstein-journals.orguniv-rennes.fr

The hetero-Diels-Alder reaction of this compound can be rendered highly enantioselective through catalysis by chiral chromium(III)-salen complexes, such as Jacobsen's catalyst. beilstein-journals.orgresearchgate.netualberta.ca This catalytic asymmetric variant provides a powerful method for accessing enantioenriched α-hydroxyalkyl dihydropyrans with excellent levels of diastereo- and enantioselectivity. nih.govnih.govresearchgate.net The reaction is typically conducted without solvent and in the presence of 4Å molecular sieves. researchgate.net

The process exhibits a broad substrate scope. researchgate.netresearchgate.net The key substrate, this compound pinacolate, reacts efficiently with various enol ethers. nih.govresearchgate.net The intermediate cyclic allylboronate formed in the cycloaddition step can then react with a wide variety of aldehydes, including aromatic, heteroaromatic, unsaturated, and aliphatic aldehydes, in a subsequent allylboration step. researchgate.netnih.gov This versatility allows for the synthesis of a diverse library of highly substituted pyran derivatives. researchgate.net

The stereoselectivity of the chromium(III)-catalyzed process is consistently high, often yielding dihydropyran products with greater than 95% diastereoselectivity and enantiomeric excesses (ee) ranging from 89% to 98%. researchgate.net Even with challenging substrates like acyclic 2-substituted enol ethers, the catalyst promotes a kinetically selective reaction that favors the Z-enol ether isomer over the E-isomer, leading to diastereomerically pure products. nih.gov New generations of chromium-salen complexes, such as those incorporating a DIANANE backbone, have also proven to be highly effective catalysts for these transformations, affording products in high yields and enantioselectivities. organic-chemistry.org

Table 1: Substrate Scope in Cr(III)-Catalyzed HDA/Allylboration of this compound Pinacolate with Ethyl Vinyl Ether and Various Aldehydes

| Aldehyde (R-CHO) | Product Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Benzaldehyde | 95% | >95:5 | 98% |

| 4-Nitrobenzaldehyde | 94% | >95:5 | 98% |

| 2-Naphthaldehyde | 92% | >95:5 | 98% |

| Cinnamaldehyde | 85% | >95:5 | 97% |

| Cyclohexanecarboxaldehyde | 91% | >95:5 | 96% |

| Isovaleraldehyde | 88% | >95:5 | 96% |

Data compiled from representative findings in the field. researchgate.netnih.govresearchgate.net

While this compound is well-established as a heterodiene, its specific reactivity in Diels-Alder reactions where gem-diborylalkenes act as dienophiles is not extensively documented in the reviewed literature. Research on boron-substituted dienes has more commonly focused on the reactivity of 2,3-bis[(pinacolato)boryl]-1,3-butadiene, which has been utilized in triple aldehyde additions following a platinum-catalyzed 1,4-diboration, rather than in direct cycloadditions with heterodienes like this compound. beilstein-journals.org

Substrate Scope and Stereoselectivity in Chromium(III)-Catalyzed Hetero-Diels-Alder Processes

Allylboration Reactions and Stereoselective Carbon-Carbon Bond Formation

A defining feature of the synthetic utility of this compound is that its initial cycloaddition product is a cyclic allylboronate. beilstein-journals.org This intermediate is not merely a stable product but a reactive species poised for highly stereoselective carbon-carbon bond formation through allylboration reactions. acs.org

The allylboration of carbonyl compounds is a cornerstone reaction in organic synthesis for creating homoallylic alcohols with excellent stereocontrol. acs.org The cyclic allylboronate intermediates generated from the hetero-Diels-Alder reaction of this compound readily undergo addition to a wide range of carbonyl functionalities, most notably aldehydes. nih.govthieme-connect.com This step proceeds with high diastereoselectivity, transferring the chirality established in the initial cycloaddition to the newly formed stereocenters of the homoallylic alcohol product. researchgate.netresearchgate.net The reaction's stereochemical outcome is predictable, typically proceeding through a chair-like transition state. researchgate.net

In addition to carbonyls, the allylboration can be extended to imine functionalities. acs.org Tandem aza-[4+2] cycloaddition/allylboration sequences have been developed using 1-aza-4-borono-1,3-dienes (derived from this compound) to react with dienophiles and subsequently with aldehydes. beilstein-journals.orgnih.gov This process creates α-hydroxyalkyl piperidines, demonstrating the applicability of the allylboration step in constructing densely functionalized nitrogen heterocycles with high stereocontrol over multiple stereogenic centers. nih.gov

A highly efficient application of this compound's reactivity is its use in one-pot, three-component cascade reactions that combine a hetero-Diels-Alder cycloaddition and a subsequent allylboration. nih.govresearchgate.netualberta.ca This process sequentially combines three simple starting materials—this compound, an enol ether, and an aldehyde—in a single reaction vessel to generate complex α-hydroxyalkyl pyran structures. thieme-connect.comebin.pubdokumen.pubvdoc.pub

The cascade is initiated by the catalytic, enantioselective hetero-Diels-Alder reaction between this compound and an enol ether, catalyzed by a chiral chromium(III) complex. nih.govbeilstein-journals.org This first step forms a chiral cyclic allylboronate intermediate. beilstein-journals.org Crucially, this cycloaddition can be performed at temperatures low enough to prevent the unwanted allylation of the starting this compound. thieme-connect.com Upon completion of the cycloaddition, an aldehyde is added to the reaction mixture. thieme-connect.com The in-situ generated allylboronate then reacts with the aldehyde in a highly diastereoselective allylboration step to furnish the final α-hydroxyalkyl dihydropyran product. researchgate.netbeilstein-journals.org This multicomponent reaction is prized for its atom economy, operational simplicity, and ability to rapidly build molecular complexity with a high degree of stereocontrol, making it a valuable tool in the synthesis of natural products like the thiomarinol (B140439) antibiotics and (5R,6S)-6-acetoxy-5-hexadecanolide. nih.govnih.govresearchgate.net

Palladium-Catalyzed Three-Component Allylation Sequences

The reactivity of this compound derivatives has been harnessed in palladium-catalyzed three-component coupling reactions. A notable example involves the reaction of 3-(pinacolatoboryl)allyl acetates, which are derived from this compound, with aldehydes and organoboranes. This process provides a stereoselective route to (Z)-anti-homoallylic alcohols.

The reaction is initiated by the formation of an allylic gem-palladium/boryl intermediate. This intermediate then participates in the allylation of aldehydes via an allylboronate species. Subsequently, a coupling reaction occurs between the in-situ generated (Z)-vinylpalladium acetate (B1210297) and an organoborane. This sequence affords the (Z)-anti-homoallylic alcohol products with high levels of diastereoselectivity and control over the alkene stereochemistry. univ-rennes.fr The palladium complex and the allylboronate work in a cooperative fashion to facilitate this transformation. univ-rennes.fr

A variety of aldehydes, including those with sensitive functional groups like hydroxyls, and heterocyclic aldehydes, have been shown to be suitable substrates for this reaction. univ-rennes.fr

Table 1: Examples of Pd-Catalyzed Three-Component Coupling with 3-(Pinacolatoboryl)allyl Acetate Derivative Data sourced from Organic Letters, 2015. univ-rennes.fr

| Aldehyde | Organoborane | Product Yield (%) | Diastereomeric Ratio (anti/syn) |

| 4-MeOC₆H₄CHO | Et₃B | 85 | >20:1 |

| PhCHO | Et₃B | 82 | >20:1 |

| 2-Naphthaldehyde | Et₃B | 80 | >20:1 |

| 3-HOC₆H₄CHO | Et₃B | 72 | >20:1 |

| 2-Furylcarboxaldehyde | Et₃B | 75 | >20:1 |

| 4-Pyridinecarboxaldehyde | Et₃B | 68 | 1.5:1 |

Tandem Aza[4+2]/Allylboration for Substituted Piperidine (B6355638) Derivatives

A highly efficient multicomponent reaction for the synthesis of polysubstituted α-hydroxyalkyl piperidine derivatives utilizes a tandem aza[4+2] cycloaddition/allylboration sequence. researchgate.netnih.gov This method employs 4-borono-hydrazonodienes, which are readily synthesized through the condensation of this compound pinacol ester with hydrazines. researchgate.netresearchgate.net

In this one-pot process, the 4-borono-hydrazonodiene reacts with a dienophile, such as an N-substituted maleimide, in an aza[4+2] cycloaddition to form a cyclic allylboronate intermediate. This intermediate then reacts in situ with an aldehyde to afford the α-hydroxyalkyl piperidine derivative. researchgate.netnih.gov This reaction is highly diastereocontrolled and can generate up to four stereogenic centers in a single operation. researchgate.net The versatility of this method is demonstrated by its tolerance of a wide variety of aldehydes and hydrazine (B178648) precursors, making it well-suited for diversity-oriented synthesis. researchgate.netresearchgate.net The reaction has also been successfully adapted for solid-phase synthesis. researchgate.net

Table 2: Synthesis of Piperidine Derivatives via Tandem Aza[4+2]/Allylboration Data sourced from Chemistry - A European Journal, 2003. researchgate.net

| Hydrazine Precursor (R¹NHNH₂) | Aldehyde (R²CHO) | Dienophile (N-R³-maleimide) | Yield (%) |

| H₂NNHPh | PhCHO | N-Phenylmaleimide | 75 |

| H₂NNH₂ | i-PrCHO | N-Phenylmaleimide | 68 |

| H₂NNH-p-Tol | PhCHO | N-Ethylmaleimide | 71 |

Cross-Coupling Methodologies Involving this compound Derivatives

Regio- and Stereoselective Suzuki-Miyaura Cross-Coupling of Dihydropyranyl Boronates

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. msu.edu Derivatives of this compound have been utilized to generate substrates for this reaction. Specifically, dihydropyranyl boronates, which can be synthesized via a catalytic, enantioselective inverse-electron-demand oxa[4+2] cycloaddition of this compound with enol ethers, are effective coupling partners. researchgate.netd-nb.info

A highly stereoselective and ligand-controlled regiodivergent sp³-sp² Suzuki-Miyaura cross-coupling of a 2-ethoxydihydropyranyl boronate with various aryl and heteroaryl halides has been developed. researchgate.net This methodology allows for the synthesis of highly functionalized 4- and 6-aryl/heteroaryl dihydropyran derivatives. researchgate.net The regioselectivity of the coupling (attack at the 4- or 6-position of the dihydropyran ring) can be controlled by the choice of the palladium ligand. This method has been applied to the total synthesis of the natural product diospongin B. researchgate.net

Negishi-Type Cross-Coupling in the Synthesis of Boron-Functionalized Dienes

The Negishi cross-coupling reaction, which couples organozinc compounds with organic halides or triflates catalyzed by nickel or palladium, provides another avenue for the application of boron-containing compounds. researchgate.net While direct application starting from this compound is less documented, the synthesis of polysubstituted 2-boron-functionalized 1,3-dienes has been achieved using a Negishi-type cross-coupling. nih.gov In this approach, a zinc-boron bimetallic intermediate is coupled with an iodoalkene to furnish the stereochemically pure 1,3-diene. nih.gov This demonstrates the principle of using Negishi coupling to construct more complex boron-functionalized dienes which can then participate in further transformations. nih.gov

Stereospecific C-C Bond Formation via Allylboronates

The Diels-Alder reaction of 1,3-dienylboronates, such as this compound, with dienophiles leads to the formation of cyclic allylboronates. nih.govrsc.org These intermediates are valuable for subsequent stereospecific carbon-carbon bond-forming reactions. The allylboration of carbonyl compounds with these cyclic allylboronates proceeds with a high degree of diastereoselectivity. nih.gov

This tandem [4+2] cycloaddition/allylboration strategy allows for the creation of multiple stereocenters from relatively simple starting materials. nih.gov The allyl group of the boronate can be transferred to an electrophile, such as an aldehyde, in a stereospecific manner, leading to complex homoallylic alcohols. nih.gov The stereochemical outcome of the allylboration is often predictable, making it a reliable method for asymmetric synthesis.

Other Transformation Reactions of this compound Scaffolds

The heterocyclic scaffolds generated from this compound cycloadditions are amenable to further chemical modifications beyond the initial allylboration or cross-coupling of the boronate group.

For instance, a 2-alkoxy-3,4-dihydro-5-vinyl-2H-pyran, synthesized from the reaction of a this compound ester with ethyl vinyl ether, can itself act as a diene in a subsequent normal-demand Diels-Alder reaction. d-nb.info When reacted with electron-poor dienophiles like N-phenylmaleimide or maleic anhydride (B1165640), this dihydropyran derivative undergoes cycloaddition to yield polycyclic adducts as single diastereomers. d-nb.info This demonstrates the potential for cascade reactions where the initial cycloadduct from this compound is used to build even greater molecular complexity.

Catalytic Strategies in 3 Boronoacrolein Chemistry

Transition Metal Catalysis for Asymmetric Transformations

Transition metal catalysis stands at the forefront of asymmetric transformations involving 3-boronoacrolein, offering powerful tools for the construction of chiral molecules with high levels of enantio- and diastereoselectivity. Various metals, including chromium, copper, palladium, ruthenium, and iridium, have been successfully employed to catalyze a range of reactions.

Chromium(III)-Catalyzed Enantio- and Diastereoselective Reactions (e.g., Jacobsen's Catalyst)

Chromium(III) catalysis, particularly utilizing Jacobsen's catalyst, has proven to be exceptionally effective in promoting enantio- and diastereoselective reactions of this compound. nih.govresearchgate.netnih.gov A significant breakthrough in this area is the catalytic enantioselective three-component hetero-[4+2] cycloaddition/allylboration reaction. nih.govnih.gov In this process, this compound pinacolate acts as a highly reactive heterodiene in a hetero-Diels-Alder reaction with enol ethers, catalyzed by the chiral Cr(III)-salen complex developed by Jacobsen. nih.govnih.govnih.gov

This methodology provides a rapid and efficient route to α-hydroxyalkyl dihydropyrans, which are valuable structural motifs in many natural products. nih.govnih.gov The reaction proceeds with high yields and excellent enantioselectivity, often exceeding 95%. nih.gov The resulting cyclic α-chiral allylboronate is a versatile intermediate that can subsequently react with a wide array of aldehydes, including unsaturated and α-chiral aldehydes, to yield diastereomerically pure products. nih.gov The versatility of this method has been showcased in the total syntheses of several natural products, including the thiomarinol (B140439) antibiotics, goniodiol (B134919) and its derivatives, and the anticancer macrolide palmerolide A. researchgate.net

A notable application of this strategy was the concise total synthesis of (5R,6S)-6-acetoxy-5-hexadecanolide, the oviposition attractant pheromone of the Culex mosquito, a vector for the West Nile virus. nih.gov The key step involved the one-pot, three-component reaction of this compound pinacolate, an enol ether, and an aldehyde, catalyzed by Jacobsen's tridentate chromium(III) complex. nih.govbeilstein-journals.org

Table 1: Selected Examples of Cr(III)-Catalyzed Reactions with this compound

| Reaction Type | Catalyst | Reactants | Product | Enantioselectivity | Reference |

| Hetero-[4+2] Cycloaddition/Allylboration | Jacobsen's Catalyst | This compound pinacolate, Ethyl vinyl ether, Aldehydes | α-Hydroxyalkyl dihydropyrans | >95% ee | nih.gov |

| Hetero-Diels-Alder | Jacobsen's Catalyst | This compound, Ethyl vinyl ether | Cyclic γ-oxyallylic boronate | High | osaka-u.ac.jp |

Data sourced from referenced articles.

Copper-Catalyzed Allylic Borylation and Conjugate Additions

Copper catalysis has emerged as a powerful tool for various transformations involving boron-containing compounds, including those derived from this compound. researchgate.net Copper-catalyzed reactions offer mild conditions and high functional group tolerance, making them highly attractive for complex molecule synthesis.

One significant application is the copper-catalyzed γ-selective allylic boryl substitution of allyl acetals and acylals, which produces γ-oxyallylic boronates. osaka-u.ac.jp The use of chiral ligands in these reactions allows for the asymmetric synthesis of these valuable intermediates. osaka-u.ac.jp

Furthermore, copper catalysts have been instrumental in conjugate addition reactions. An efficient copper-catalyzed enantioselective conjugate addition using Grignard reagents and 3-boronyl acrylate (B77674) derivatives has been developed. researchgate.net This methodology provides access to β-substituted chiral esters with good yields and excellent enantioselectivities. organic-chemistry.org The development of copper-catalyzed asymmetric conjugate addition of organometallic reagents to extended Michael acceptors has also been a significant area of research, enabling the sequential generation of multiple stereogenic centers. beilstein-journals.org

While direct copper-catalyzed allylic borylation of this compound itself is less documented, the broader context of copper-catalyzed borylation reactions highlights its potential. For instance, copper-catalyzed defluorinative borylation of gem-difluoroallyl groups and the protoboration of allenoates demonstrate the versatility of copper in C-B bond formation. escholarship.orgrsc.org These methods often proceed with high regio- and stereoselectivity.

Palladium-Catalyzed Multicomponent Reactions

Palladium catalysis has enabled the development of novel multicomponent reactions involving this compound derivatives. These reactions are highly atom-economical and allow for the rapid construction of complex molecular architectures from simple starting materials.

A notable example is the palladium-catalyzed three-component reaction of 3-(pinacolatoboryl)allyl acetates, aldehydes, and organoboranes. acs.org This process is initiated by the formation of an allylic gem-palladium/boryl intermediate. This intermediate then participates in an allylboration of the aldehyde, followed by a coupling reaction of the in situ generated (Z)-vinylpalladium acetate (B1210297) with the organoborane. The reaction proceeds with high diastereoselectivity and alkene stereocontrol, affording (Z)-anti-homoallylic alcohols. acs.org

Palladium catalysis has also been explored in tandem Diels-Alder/Suzuki cross-coupling sequences involving boron-substituted dienes. d-nb.info While not directly starting from this compound in all cases, these reactions showcase the potential for integrating palladium-catalyzed cross-coupling reactions with transformations of the diene backbone. More recently, palladium-catalyzed three-component reactions have been developed for the synthesis of α-arylglycine derivatives, which are important motifs in biologically active molecules. beilstein-journals.orgbeilstein-journals.org

Ruthenium and Iridium Catalysis in Allylic C-H Activation and Borylation

Ruthenium and iridium catalysts are well-known for their ability to mediate C-H activation and borylation reactions, offering a direct and atom-economical approach to the synthesis of organoboron compounds. ualberta.ca

Ruthenium catalysts have been shown to be highly efficient in the ortho-selective borylation of pyridyl substrates through C-H activation. rsc.org While specific examples with this compound are not extensively reported, the general principle of Ru-catalyzed C-H borylation suggests potential applications for the functionalization of substrates that could then be elaborated using this compound chemistry.

Iridium catalysis has been widely used for the borylation of alkanes and arenes via C-H activation. nih.govnsf.gov The regioselectivity of these reactions can often be controlled by the choice of ligand. For example, in the borylation of benzaldehyde, the selectivity can be switched from the ortho to the meta position by changing the ligand from 8-aminoquinoline (B160924) to tetramethylphenanthroline. nih.gov This level of control is highly valuable for targeted synthesis. The development of highly active iridium catalysts has also enabled the borylation of unactivated alkanes in hydrocarbon solvents with improved efficiency and functional group compatibility. nsf.gov

Organocatalysis in Allylboration Reactions

Organocatalysis has emerged as a powerful alternative and complement to transition metal catalysis for asymmetric transformations. In the context of allylboration reactions, chiral organocatalysts can activate substrates and control the stereochemical outcome of the reaction.

While specific examples of organocatalysis directly employing this compound are not as prevalent as transition metal-catalyzed methods, the broader field of organocatalytic allylboration provides a framework for potential applications. For instance, a Lewis base-catalyzed asymmetric three-component coupling reaction of indoles, boronic esters, and Morita–Baylis–Hillman carbonates has been developed. nih.gov This reaction, which proceeds via a 1,2-boronate rearrangement, allows for the synthesis of enantioenriched indoline (B122111) derivatives with high enantio- and diastereoselectivity. nih.gov The use of cinchona alkaloid-based catalysts is crucial for achieving high stereoselectivity. nih.gov

The principles of organocatalysis, particularly the activation of electrophiles by chiral Lewis bases or Brønsted acids, could potentially be applied to reactions involving this compound or its derivatives, opening new avenues for asymmetric synthesis.

Development and Application of Chiral Ligands in Asymmetric Catalysis

The success of asymmetric catalysis is intrinsically linked to the design and development of effective chiral ligands. nih.govtaylorfrancis.com These ligands play a crucial role in transferring chiral information from the catalyst to the substrate, thereby controlling the stereochemical outcome of the reaction. csic.eschiralpedia.com

In the context of this compound chemistry, the development of chiral ligands has been instrumental in achieving high levels of enantio- and diastereoselectivity. As discussed in section 4.1.1, the use of Jacobsen's chiral Cr(III)-salen catalyst, which incorporates a C2-symmetric salen ligand, is a prime example of the successful application of a chiral ligand in a complex multicomponent reaction. nih.govnih.govbeilstein-journals.org

The development of chiral ligands is an ongoing area of research, with a focus on creating modular and tunable ligand scaffolds. nih.gov This allows for the optimization of the catalyst for a specific reaction and substrate. The use of chiral bis(oxazoline) (BOX) ligands in palladium-catalyzed allylation reactions of isatins is another example of how chiral ligands can be used to achieve high enantioselectivity. beilstein-journals.org

The choice of ligand can also influence the regioselectivity of a reaction. nih.gov This is particularly important in reactions involving multifunctional substrates like this compound. The continued development of novel chiral ligands will undoubtedly lead to new and improved catalytic transformations of this versatile building block.

Advanced Applications of 3 Boronoacrolein in Organic Synthesis

Total Synthesis of Complex Natural Products

The strategic implementation of 3-boronoacrolein has been instrumental in the total synthesis of several classes of complex natural products. Its role as a key component in powerful multicomponent reactions has streamlined synthetic routes, often leading to remarkable efficiency and stereocontrol.

Palmerolide A and Goniodiol (B134919) Derivatives

The versatile methodology involving this compound has also been successfully applied to the total synthesis of other complex natural products, including the potent anticancer macrolide palmerolide A and various goniodiol derivatives. nih.govresearchgate.net In the synthesis of an advanced intermediate for the eastern fragment of palmerolide A, the cyclic allylboronate, formed from a [4+2]-cycloaddition involving this compound, reacts with this compound itself, which in this step acts as the aldehyde partner. beilstein-journals.org

The synthesis of goniodiol and its derivatives has also benefited from the application of this compound. nih.govresearchgate.netresearchgate.net A catalytic asymmetric hetero-Diels-Alder/allylboration approach provides a powerful tool for the stereoselective synthesis of these bioactive styryllactones. researchgate.net This method has been utilized in the synthesis of (+)-goniodiol, (+)-goniotriol, (–)-goniofupyrone, and (+)-altholactone. researchgate.net The first total synthesis of goniodiol-8-monoacetate was also achieved, albeit through a different route starting from cinnamyl alcohol. rsc.org

Synthesis of Optically Active Pyran-Containing Natural Products

The application of this compound extends to the broader class of optically active pyran-containing natural products. The catalytic, enantioselective hetero-[4+2] cycloaddition/allylboration reaction provides a general and efficient method for accessing α-hydroxyalkyl pyran derivatives. nih.gov This strategy has been employed in the concise total synthesis of (5R,6S)-6-acetoxy-5-hexadecanolide, the oviposition attractant pheromone of the Culex mosquito. nih.gov The reaction of this compound pinacolate with enol ethers, catalyzed by a chiral chromium(III) complex, is a key step in this process. nih.gov This methodology underscores the importance of this compound in the stereocontrolled synthesis of a variety of pyran-based natural products. mdpi.comnih.gov

Palustrine (B1229143) Alkaloids and Hydroxyalkyl Piperidine (B6355638) Derivatives

The utility of this compound is not limited to oxygen-containing heterocycles. It has also been a key reagent in the total synthesis of palustrine alkaloids and their structural relatives, α-hydroxyalkyl piperidine derivatives. nih.govresearchgate.net A three-component aza[4+2]/allylboration reaction, utilizing 4-borono-hydrazonodienes derived from this compound pinacol (B44631) ester, provides a highly diastereocontrolled route to polysubstituted α-hydroxyalkyl piperidines. nih.govresearchgate.net This multicomponent reaction is highly versatile, tolerating a wide range of aldehydes and hydrazine (B178648) precursors, and generates four stereogenic centers in a single operation. nih.govresearchgate.net This powerful strategy has been successfully applied to the total synthesis of palustrine alkaloids. nih.govresearchgate.net The α-hydroxyalkyl piperidine structural motif is prevalent in numerous naturally occurring alkaloids and azasugar analogues. researchgate.netacs.org

Strategies for Stereoselective and Enantioselective Construction of Molecular Architectures

A central theme in the application of this compound is the development of powerful strategies for the stereoselective and enantioselective construction of complex molecular architectures. The ability of this compound to participate in highly controlled multicomponent reactions has been a key driver in this area.

The tandem hetero-[4+2] cycloaddition/allylboration reaction stands out as a particularly effective strategy. nih.govresearchgate.net In its oxa-variant, the use of Jacobsen's chiral Cr(III)salen catalyst enables a rare example of a catalytic enantioselective multicomponent reaction. nih.govresearchgate.net This process, which employs this compound pinacolate as the heterodiene, provides access to α-hydroxyalkyl dihydropyrans with high levels of enantio- and diastereoselectivity. nih.govresearchgate.net This methodology has proven to be versatile, accommodating various enol ethers and a wide array of aldehydes in the subsequent allylboration step. nih.govresearchgate.net

The aza-version of this tandem reaction, the aza[4+2]/allylboration, has been optimized for the highly diastereocontrolled synthesis of polysubstituted α-hydroxyalkyl piperidines. nih.gov This three-component process, starting from maleimides, 4-boronohydrazonodienes (derived from this compound), and aldehydes, establishes four stereogenic centers with excellent control. nih.govresearchgate.net The reaction's broad substrate scope makes it highly suitable for applications in diversity-oriented synthesis. nih.govresearchgate.net

These strategies highlight the power of merging well-established reactions, such as the Diels-Alder cycloaddition and carbonyl allylboration, into highly efficient and stereocontrolled tandem processes. nih.gov The initial concept of utilizing 1,3-dienylboronates in [4+2] cycloadditions to generate cyclic allylic boronates has evolved into sophisticated one-pot, three-component reactions that are central to the synthesis of complex, stereochemically rich molecules. nih.govresearchgate.net

Diversity-Oriented Synthesis of Heterocyclic Frameworks

The inherent versatility of this compound and its utility in multicomponent reactions make it an ideal tool for diversity-oriented synthesis (DOS). frontiersin.orgsouralgroup.comencyclopedia.pub DOS aims to rapidly generate libraries of structurally diverse and complex molecules from simple starting materials, a strategy that is invaluable in the discovery of new bioactive compounds. frontiersin.orgsouralgroup.comencyclopedia.pub

The three-component aza[4+2]/allylboration reaction, which produces polysubstituted piperidines, is particularly well-suited for DOS. nih.govresearchgate.net By systematically varying the maleimide, hydrazine (used to form the 4-borono-hydrazonodiene from this compound), and aldehyde components, libraries of densely functionalized nitrogen heterocycles with up to four elements of diversity can be readily assembled. nih.govresearchgate.net The suitability of this reaction for solid-phase synthesis further enhances its utility in a combinatorial chemistry setting. nih.gov

Similarly, the oxa-[4+2] cycloaddition/allylboration sequence can be exploited for the diversity-oriented synthesis of polyhydroxylated pyran analogues. researchgate.net By employing different enol ethers and aldehydes in this catalytic enantioselective multicomponent reaction, a library of thiomarinol-inspired compounds has been prepared. researchgate.net The ability to generate skeletal diversity through switchable reaction pathways, such as [4+2] versus [3+2] annulations, further expands the potential of these strategies in creating diverse molecular frameworks. mdpi.com The application of such DOS strategies, inspired by natural product scaffolds, is a powerful approach for exploring chemical space and identifying novel therapeutic agents. nih.gov

Rapid Increase of Molecular Complexity through Tandem and Multicomponent Reactions

The strategic use of this compound in tandem and multicomponent reactions (MCRs) represents a significant advance in organic synthesis, allowing for the rapid construction of complex molecular architectures from simple precursors in a single operation. nih.govjocpr.com These processes are highly valued for their efficiency, atom economy, and ability to generate structural diversity. nih.govjocpr.com

A prominent example is the three-component tandem hetero-Diels-Alder/allylboration reaction. nih.govnih.gov In this process, this compound pinacolate functions as an exceptionally effective heterodiene. nih.gov The reaction sequence is typically catalyzed by a chiral (Schiff base)chromium(III) complex, such as Jacobsen's catalyst. nih.govnih.gov It commences with an inverse-electron-demand hetero-[4+2] cycloaddition between this compound and an enol ether. nih.govnih.govuniv-rennes.fr The resulting cyclic allylboronate intermediate is not isolated but is directly subjected to an in-situ allylboration with an aldehyde. nih.gov This sequence produces densely functionalized α-hydroxyalkyl dihydropyrans with high levels of enantio- and diastereoselectivity. nih.govresearchgate.net

The power of this methodology has been demonstrated in the total synthesis of several complex natural products. Notable applications include the synthesis of the oviposition attractant pheromone of the Culex mosquito, (5R,6S)-6-acetoxy-5-hexadecanolide, as well as the thiomarinol (B140439) antibiotics, goniodiol and its derivatives, and the anticancer macrolide palmerolide A. nih.govnih.govresearchgate.net

The versatility of this compound extends to nitrogen-containing heterocycles as well. nih.gov The pinacol ester of this compound can be condensed with hydrazines to generate 4-borono-hydrazonodienes. nih.gov These intermediates subsequently engage in a three-component aza[4+2]/allylboration reaction with maleimides and various aldehydes. nih.gov This tandem process is highly diastereocontrolled, produces four new stereogenic centers, and provides a versatile route to polysubstituted α-hydroxyalkyl piperidines, which are key structural motifs in alkaloids like palustrine. nih.govbeilstein-journals.org

Table 1: Multicomponent Reactions Utilizing this compound Derivatives

| Reaction Type | Key Substrates | Catalyst/Promoter | Key Products | Ref |

|---|---|---|---|---|

| oxa-Hetero-Diels-Alder / Allylboration | This compound pinacolate, Enol ether, Aldehyde | Chiral Cr(III)-salen complex (e.g., Jacobsen's catalyst) | α-Hydroxyalkyl dihydropyrans | nih.govnih.gov |

Synthesis of 1,1-Bisborylcyclohexenes via Diels-Alder Reactions

The synthesis of polyborylated carbocycles is of significant interest due to their potential as versatile synthetic intermediates. The Diels-Alder reaction, a powerful tool for forming six-membered rings, has been adapted for this purpose. pressbooks.publibretexts.org Specifically, a general and efficient method has been developed for the stereoselective synthesis of 1,1-bisborylcyclohexenes. nih.gov

This transformation is achieved through a [4+2] cycloaddition, but it relies on the use of gem-diborylalkenes as the dienophile, rather than this compound. nih.govacs.org Although gem-diborylalkenes were historically considered rare as reactive dienophiles, recent studies have demonstrated their successful application in Diels-Alder reactions with various dienes. nih.gov These reactions proceed stereoselectively to afford the corresponding 1,1-bisborylcyclohexene adducts. nih.govacs.org

The scope of the reaction is broad, and by using borylated dienes in conjunction with gem-diborylalkene dienophiles, even more complex structures such as 1,1,2-tris- and 1,1,3,4-tetrakis(boronates)cyclohexenes can be accessed with high regioselectivity. nih.gov The utility of the resulting gem-diboryl adducts is extensive, opening pathways to new organoboron-based polymers through ring-opening metathesis polymerization (ROMP) and subsequent post-polymerization modifications. nih.gov

Table 2: Representative Diels-Alder Reactions for the Synthesis of Polyborylated Cyclohexenes

| Diene | Dienophile | Product Type | Ref |

|---|---|---|---|

| Cyclopentadiene | gem-Diborylalkene | gem-Diborylnorbornene | acs.org |

| 1,3-Butadiene derivatives | gem-Diborylalkene | 1,1-Bisborylcyclohexene | nih.gov |

| 1-Borylated diene | gem-Diborylalkene | 1,1,2-Trisborylcyclohexene | nih.gov |

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| This compound pinacolate |

| α-Hydroxyalkyl dihydropyran |

| (5R,6S)-6-acetoxy-5-hexadecanolide |

| Thiomarinol |

| Goniodiol |

| Palmerolide A |

| 4-Borono-hydrazonodiene |

| Maleimide |

| α-Hydroxyalkyl piperidine |

| Palustrine |

| 1,1-Bisborylcyclohexene |

| gem-Diborylalkene |

| 1,1,2-Tris(boronates)cyclohexene |

| 1,1,3,4-Tetrakis(boronates)cyclohexene |

| gem-Diborylnorbornene |

| Cyclopentadiene |

| 1,3-Butadiene |

| 1-Borylated diene |

Biological Relevance and Chemical Biology Research

Synthesis of Key Substructures Prevalent in Biologically Important Molecules and Natural Products

3-Boronoacrolein has proven to be an exceptionally useful building block in the synthesis of key structural motifs found in a variety of biologically significant molecules and natural products. Its utility is particularly highlighted in multicomponent reactions that allow for the rapid assembly of complex heterocyclic systems with a high degree of stereocontrol. univ-rennes.frnih.gov

One of the most powerful applications of this compound is its role as a heterodiene in the inverse-electron-demand hetero-Diels-Alder (HDA) reaction. acs.orgresearchgate.net This reaction, when combined with a subsequent allylboration, provides efficient access to α-hydroxyalkyl dihydropyrans. univ-rennes.frnih.gov These dihydropyran units are ubiquitous structural components in numerous classes of natural products, including those with significant biological activity. acs.org For instance, a one-pot, three-component reaction utilizing this compound pinacolate, an enol ether, and an aldehyde, catalyzed by a chiral chromium (III)-salen complex, can generate these pyran derivatives with very high enantiomeric and diastereomeric purity. nih.govacs.org This methodology was successfully applied to the total synthesis of (5R,6S)-6-acetoxy-5-hexadecanolide, the oviposition attractant pheromone of the Culex mosquito, a vector for the West Nile virus. acs.org

Furthermore, derivatives of this compound are instrumental in synthesizing other important heterocyclic structures. For example, 4-borono-hydrazonodienes, which can be synthesized from this compound pinacol (B44631) ester, serve as key precursors for producing highly substituted piperidine (B6355638) derivatives. researchgate.net These structures are core components of many alkaloids and other nitrogen-containing bioactive molecules. nih.govresearchgate.net The tandem aza[4+2] cycloaddition/allylboration reaction using these dienes yields imidopiperidines with as many as four points of chemical diversity. nih.gov

| Reaction Type | Key Reagent Derived from this compound | Substructure Synthesized | Biological Relevance |

| Inverse-Electron-Demand Hetero-Diels-Alder/Allylboration | This compound pinacolate | α-Hydroxyalkyl dihydropyrans | Core of numerous natural products, Pheromones nih.govacs.orgresearchgate.net |

| Aza[4+2] Cycloaddition/Allylboration | 4-Borono-hydrazonodienes | Polysubstituted imidopiperidines | Scaffolds for enzyme inhibitors, Alkaloid synthesis nih.govresearchgate.net |

Role of Organoboron Compounds as Enzyme Inhibitors and in Molecular Recognition Studies

Organoboron compounds, a class to which this compound belongs, have emerged as significant players in the fields of enzyme inhibition and molecular recognition. scispace.comnih.gov Their utility stems from the ability of the boron atom to act as a Lewis acid, enabling it to form reversible covalent bonds with nucleophilic groups present in biological macromolecules. wikipedia.orgboronmolecular.com

A defining feature of boronic acids is their capacity to form stable, yet reversible, five- or six-membered cyclic esters with molecules containing 1,2- or 1,3-diol functionalities. wikipedia.orgmdpi.com This property is the cornerstone of their application in molecular recognition, particularly for saccharides, which are rich in diol motifs. researchgate.netnih.gov This specific interaction allows for the development of sensors for fluorescent detection or the selective transport of sugars across membranes. wikipedia.orgboronmolecular.com The binding affinity can be modulated by the substituents on the boronic acid's aromatic ring and the specific conformation of the diols on the target saccharide. nih.gov Beyond sugars, boronic acids can also recognize and bind to other biologically important molecules containing diols, such as catechols like the neurotransmitter dopamine. nih.gov

In the context of enzyme inhibition, the electrophilic boron atom is key to its mechanism of action. researchgate.net It can interact with nucleophilic amino acid residues, such as serine, in the active sites of enzymes. wikipedia.orgnih.gov This interaction can lead to the formation of a stable tetrahedral boronate complex, effectively blocking the enzyme's catalytic activity. wikipedia.org This mechanism has been successfully exploited to design inhibitors for a range of enzymes, including proteases and hydrolases. wikipedia.orgnih.gov For example, boronic acid derivatives have been developed as potent inhibitors of serine hydrolases, such as α/β-hydrolase domain 3 (ABHD3), which is involved in lipid metabolism. nih.gov The development of α-aminoboronic acids as mimics of natural amino acids has been a particularly fruitful strategy for creating potent and selective protease inhibitors. scispace.com

| Application Area | Mechanism of Action | Target Molecules/Enzymes |

| Molecular Recognition | Reversible covalent bond formation with cis-diols wikipedia.orgmdpi.com | Saccharides (Glucose, Fructose, etc.), Glycoproteins, Catechols (Dopamine) researchgate.netnih.gov |

| Enzyme Inhibition | Lewis acid interaction with active site nucleophiles (e.g., Serine) wikipedia.orgnih.gov | Serine Proteases (e.g., Subtilisin), Serine Hydrolases (e.g., ABHD3), Proteasomes wikipedia.orgscispace.comnih.gov |

Applications in Medicinal Chemistry Research for Boron-Containing Compounds with Therapeutic Potential

The field of medicinal chemistry has witnessed a surge of interest in boron-containing compounds, driven by their unique chemical properties and therapeutic promise. unesp.bracs.org Initially overlooked due to concerns about potential toxicity, extensive research has demonstrated that many organoboron compounds are well-tolerated and several have now received FDA approval for treating a range of diseases, including cancer and infections. unesp.bracs.org

The versatility of the boron atom allows for its incorporation into diverse molecular scaffolds to modulate biological activity and pharmacokinetic properties. unesp.brdoaj.org Boron's Lewis acidity is a key feature, facilitating a mechanism of action that often involves the formation of reversible covalent bonds with target proteins, particularly enzymes. researchgate.netacs.org This can lead to potent and selective inhibition. Several classes of boron compounds have been investigated for their therapeutic potential, including boronic acids, benzoxaboroles, and carboranes. unesp.brmdpi.com

Research has led to the development of boron-containing drugs for various indications. For example, bortezomib, a boronic acid-based proteasome inhibitor, is a cornerstone in the treatment of multiple myeloma. wikipedia.org Benzoxaboroles like tavaborole (B1682936) and crisaborole (B606811) have been approved as antifungal and anti-inflammatory agents, respectively. researchgate.net The research pipeline continues to be active, with investigations into boron-containing heterocycles as potential inhibitors of enzymes like poly (ADP-Ribose) Polymerase (PARP), which are important targets in cancer therapy. umanitoba.ca The ability to create rigid heterocyclic structures containing boron can enhance drug-enzyme interactions, for instance, by forming stable complexes with amino acids like serine in the enzyme's active site. umanitoba.ca

| Class of Boron Compound | Therapeutic Area | Example Target/Indication |

| Boronic Acids | Oncology | Proteasome Inhibition (e.g., Multiple Myeloma) wikipedia.org |

| Benzoxaboroles | Infectious Disease, Dermatology | Fungal Infections (Onychomycosis), Atopic Dermatitis researchgate.net |

| Boron-containing Heterocycles | Oncology | PARP Inhibition (Cancer Therapy) umanitoba.ca |

| Carboranes | Oncology | Boron Neutron Capture Therapy (BNCT) mdpi.comworldscientific.com |

Chemical Biology Investigations of DNA-Binding Boron-Containing Acridines

A fascinating area of chemical biology research involves the conjugation of boron clusters to molecules known for their ability to interact with DNA, such as acridines. researchgate.netmdpi.com The primary motivation for this research is the development of new agents for Boron Neutron Capture Therapy (BNCT), a binary cancer treatment that combines a non-toxic boron-10 (B1234237) isotope-containing drug with low-energy neutron irradiation. worldscientific.comnih.gov For BNCT to be effective, a sufficient concentration of boron-10 must accumulate within the tumor cells. Targeting the cell nucleus, and specifically the DNA, is a promising strategy to enhance the localization and efficacy of the boron agent. mdpi.com

Acridines are well-known DNA intercalators, meaning they can insert themselves between the base pairs of the DNA double helix. mdpi.com By chemically linking boron cages, such as cobalt bis(dicarbollide), to an acridine (B1665455) scaffold, researchers aim to create conjugates that can effectively deliver a high payload of boron atoms directly to the cellular DNA. researchgate.netmdpi.com

Recent studies have described the synthesis of novel acridine-cobalt bis(dicarbollide) conjugates. researchgate.netnih.gov These syntheses often employ "click" chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition, to link an azido-functionalized acridine with an alkyne-modified boron cluster. mdpi.com The resulting conjugates are then evaluated for their biological properties. DNA interaction studies, typically using absorbance spectroscopy, are performed to confirm that the boron-containing acridines retain their ability to bind to DNA, although in some reported cases the binding has been weak. researchgate.netmdpi.comnih.gov Furthermore, the antiproliferative activity of these novel compounds is assessed against various human cancer cell lines to determine their potential as therapeutic agents. researchgate.netnih.gov While still in the preliminary stages, these investigations suggest that acridine derivatives of boron clusters could serve as a valuable scaffold for the future design of advanced agents for BNCT. mdpi.com

| Boron-Acridine Conjugate Type | Synthetic Strategy | Biological Investigation | Potential Application |

| Acridine-Cobalt Bis(dicarbollide) | Copper(I)-catalyzed azide-alkyne cycloaddition ("click" chemistry) mdpi.com | DNA-binding studies (absorbance spectroscopy), Antiproliferative assays (MTT) researchgate.netnih.gov | Boron Neutron Capture Therapy (BNCT) for cancer researchgate.netmdpi.com |

Analytical and Spectroscopic Characterization Methods in 3 Boronoacrolein Research

Spectroscopic Techniques for Structural and Stereochemical Analysis

Spectroscopy is a cornerstone in the characterization of 3-boronoacrolein, offering non-destructive methods to probe its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Compound Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, while ¹¹B NMR is specifically used to probe the boron center. huji.ac.il

In the ¹H NMR spectrum of a this compound derivative, signals corresponding to the aldehydic proton, vinyl protons, and any protecting groups on the boronic acid moiety can be identified. For instance, in the pinacol (B44631) ester of this compound, the aldehydic proton typically appears as a doublet, and the vinyl protons exhibit characteristic coupling patterns. acs.org The chemical shifts and coupling constants are crucial for determining the stereochemistry of the double bond.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon, vinyl carbons, and the carbons of any associated protecting groups have distinct chemical shifts. nih.gov The presence of an electron-deficient boron atom influences the chemical shifts of the adjacent carbons. nih.gov

¹¹B NMR spectroscopy is particularly informative for characterizing the boron atom. huji.ac.il The chemical shift in the ¹¹B NMR spectrum can confirm the trivalent or tetravalent nature of the boron center, providing insight into the coordination state of the boronic acid or its esters. huji.ac.il For example, a shift in the range of 20-30 ppm is typical for trigonal boronic esters. rsc.org

| Compound | Nucleus | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Pinacol ester of this compound | ¹H | Aldehydic H, vinyl H, pinacol H | acs.org |

| ¹³C | Carbonyl C, vinyl C, pinacol C | nih.gov | |

| ¹¹B | ~28.0 | rsc.org | |

| 3-Deoxy-3-boronodiethanolamine-1,2:5,6-di-O-isopropylidene-α-d-galactofuranose | ¹H | Upfield shift for H-3 (1.47 ppm) compared to d-galactose | nih.gov |

| ¹³C | Upfield shift for C-3 (31.3–32.3 ppm) compared to d-galactose | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound and its derivatives. tanta.edu.eg The IR spectrum provides valuable information about the presence of carbonyl groups, carbon-carbon double bonds, and B-O bonds.

The most characteristic absorption in the IR spectrum of this compound is the strong C=O stretching vibration of the aldehyde, which typically appears in the region of 1685-1715 cm⁻¹. libretexts.org The C=C stretching vibration of the α,β-unsaturated system is also observable, usually in the range of 1600-1680 cm⁻¹. libretexts.org The B-O stretching vibrations, characteristic of the boronic acid or its ester functionality, are found in the fingerprint region, typically between 1300 and 1400 cm⁻¹. researchgate.net Additionally, C-H stretching and bending vibrations for the vinyl and aldehyde groups are also present. libretexts.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aldehyde (C=O) | Stretch | 1685-1715 | libretexts.org |

| Alkene (C=C) | Stretch | 1600-1680 | libretexts.org |

| Boronic Ester (B-O) | Stretch | 1300-1400 | researchgate.net |

| Vinyl C-H | Stretch | 3000-3100 | libretexts.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound and its derivatives. neu.edu.tr It also provides information about the fragmentation patterns of the molecule, which can aid in structural confirmation. neu.edu.tr

Due to the low volatility of boronic acids, soft ionization techniques such as Electrospray Ionization (ESI) are often employed. waters.com The mass spectrum will show a peak corresponding to the molecular ion (M+), which allows for the determination of the molecular weight. neu.edu.tr A characteristic feature in the mass spectra of boron-containing compounds is the isotopic pattern arising from the two stable isotopes of boron, ¹⁰B (20% abundance) and ¹¹B (80% abundance). wiley-vch.dewiley-vch.de This results in a distinctive M+ and M+1 peak pattern that is a clear indicator of the presence of a single boron atom. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental formula.

X-ray Crystallographic Analysis for Precise Molecular Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.orgwikipedia.org For derivatives of this compound that can be crystallized, single-crystal X-ray diffraction analysis provides unambiguous information about bond lengths, bond angles, and stereochemistry. mdpi.comnih.gov

This technique has been instrumental in confirming the structure of complex molecules derived from this compound. The resulting crystal structure reveals the exact conformation of the molecule in the solid state, including the geometry around the boron atom and the stereochemical relationships between different parts of the molecule. This level of detail is crucial for understanding the reactivity and biological activity of these compounds. nih.gov

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its derivatives. ctgb.nl High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. waters.com

Reversed-phase HPLC, often coupled with a UV detector, can be used to monitor reaction progress and assess the purity of the final product. waters.com The choice of column and mobile phase is critical for achieving good separation of the desired compound from starting materials, byproducts, and impurities. sielc.comamericanpharmaceuticalreview.com For instance, C18 columns are commonly used, and the mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like formic acid or ammonia (B1221849) to improve peak shape and retention. waters.comscirp.org In some cases, specialized columns or techniques like ion-pair chromatography may be necessary to achieve optimal separation, particularly for more polar boronic acids. americanpharmaceuticalreview.com

Advanced Analytical Techniques for Reaction Monitoring and Kinetic Studies

The study of reactions involving this compound, such as its participation in Diels-Alder reactions or Suzuki-Miyaura couplings, often requires advanced analytical techniques for real-time monitoring and kinetic analysis. acs.orgualberta.ca

Q & A

Basic: What are the established synthetic methods for 3-Boronoacrolein, and what factors influence their yield and purity?

Methodological Answer:

The synthesis of this compound typically involves cross-coupling reactions or hydroboration of propargyl aldehydes. Key factors affecting yield include solvent polarity (e.g., THF vs. DCM), temperature control (exothermic reactions require cryogenic conditions), and catalyst selection (e.g., palladium complexes for Suzuki-Miyaura coupling). Purity is influenced by chromatography techniques (e.g., silica gel vs. reverse-phase HPLC) and spectroscopic validation (¹H/¹³C NMR, IR). For reproducibility, ensure detailed experimental protocols, including inert atmosphere requirements and stoichiometric ratios, are documented in the main text or supplementary materials .

Advanced: How can systematic reviews resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:

Contradictions in spectroscopic data (e.g., ¹¹B NMR chemical shifts) can be addressed through systematic reviews by:

- Comprehensive literature searches using Boolean operators (e.g., "this compound AND (NMR OR spectroscopy)") across databases like PubMed and TOXCENTER .

- Bias reduction by including both peer-reviewed and pre-print studies, weighted by methodological rigor (e.g., sample purity ≥95%, calibration standards).

- Meta-analysis to identify outliers, such as solvent-induced shifts or temperature variations during measurement .

- Collaboration with methodologists to design validation experiments, ensuring alignment with FINER criteria (Feasible, Novel, Ethical, Relevant) .

Basic: What analytical techniques are critical for characterizing this compound’s stability under varying conditions?

Methodological Answer:

Stability studies require:

- Thermogravimetric analysis (TGA) to assess decomposition temperatures.

- Dynamic light scattering (DLS) for aggregation propensity in aqueous buffers.

- UV-Vis spectroscopy to monitor time-dependent degradation (e.g., λmax shifts).